N-(5Z,8Z,11Z-Eicosatrienoyl)-ethanolamine
N-(5Z,8Z,11Z-Eicosatrienoyl)-ethanolamine
5(Z),8(Z),11(Z)-Eicosatrienoic acid ethanolamide is essentially identical to AEA in its agonist binding to CB1 and CB2 receptors. In L cells expressing the human CB1 receptor, the Ki value for 5(Z),8(Z),11(Z)-eicosatrienoic acid ethanolamide and AEA binding is 753 nM. In AtT-20 cells expressing the human CB2 receptor, 5(Z),8(Z),11(Z)-eicosatrienoic acid ethanolamide and AEA bind with a Ki value of 1,810 nM.
Brand Name:
Vulcanchem
CAS No.:
169232-04-6
VCID:
VC0110053
InChI:
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15-
SMILES:
CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO
Molecular Formula:
C22H39NO2
Molecular Weight:
349.5 g/mol
N-(5Z,8Z,11Z-Eicosatrienoyl)-ethanolamine
CAS No.: 169232-04-6
Reference Standards
VCID: VC0110053
Molecular Formula: C22H39NO2
Molecular Weight: 349.5 g/mol
CAS No. | 169232-04-6 |
---|---|
Product Name | N-(5Z,8Z,11Z-Eicosatrienoyl)-ethanolamine |
Molecular Formula | C22H39NO2 |
Molecular Weight | 349.5 g/mol |
IUPAC Name | (5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide |
Standard InChI | InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15- |
Standard InChIKey | YKGQBEGMUSSPFY-YOILPLPUSA-N |
Isomeric SMILES | CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
SMILES | CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO |
Canonical SMILES | CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO |
Appearance | Assay:≥98%A solution in ethanol |
Description | 5(Z),8(Z),11(Z)-Eicosatrienoic acid ethanolamide is essentially identical to AEA in its agonist binding to CB1 and CB2 receptors. In L cells expressing the human CB1 receptor, the Ki value for 5(Z),8(Z),11(Z)-eicosatrienoic acid ethanolamide and AEA binding is 753 nM. In AtT-20 cells expressing the human CB2 receptor, 5(Z),8(Z),11(Z)-eicosatrienoic acid ethanolamide and AEA bind with a Ki value of 1,810 nM. |
Synonyms | 5,8,11-eicosatrienoyl ethanolamide (Z,Z,Z)- mead ethanolamide |
PubChem Compound | 16061185 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume